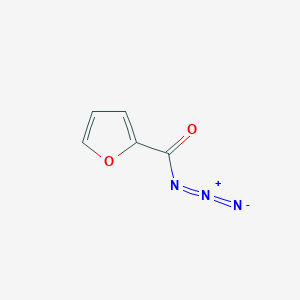

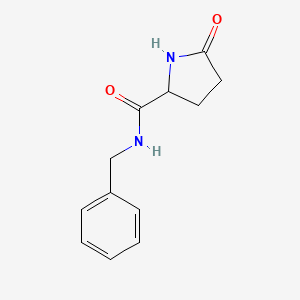

Furan-2-carbonyl azide

説明

Furan-2-carbonyl azide is a compound that has attracted significant research interest due to its unique physical, chemical, and biological properties. It is used in the characterization of mixtures of polyethoxylated alcohols and their sulfates .

Synthesis Analysis

The synthesis of Furan-2-carbonyl azide involves various methods. One method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Another method involves the use of biomass-derived chemicals, such as furan-2-carbaldehydes, as efficient green C1 building blocks . The conversion of furan-, thiophene- and selenophene-2-carbonyl azides into isocyanates has also been studied .Molecular Structure Analysis

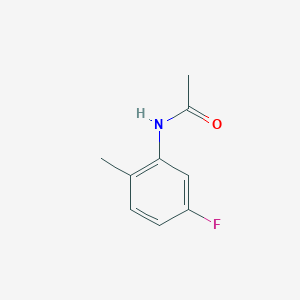

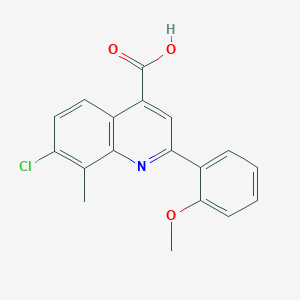

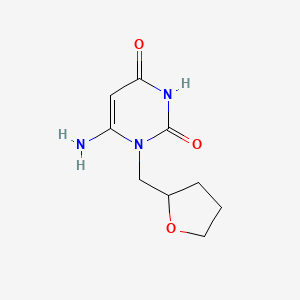

The molecular structure of Furan-2-carbonyl azide has been confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The structure and properties of furan-2-carboxylic acid esters have also been studied .Chemical Reactions Analysis

The Curtius Rearrangement (CR) of five heteroaroyl azides to the corresponding isocyanates was studied by Differential Scanning Calorimetry . The heat of the transition from the heteroaroyl azide to the isocyanate was measured by DSC under a set of standard conditions both in the absence and presence of an inert medium .Physical And Chemical Properties Analysis

The physical and chemical properties of Furan-2-carbonyl azide have been studied using various methods. For example, FT-IR (ATR) was used to identify the NH (Amide), C=O (Amide I), C−N stretching vibration with the N−H bending vibration (Amide II), and Alif .科学的研究の応用

Antibacterial Activity of Furan Derivatives

Scientific Field

Summary of Application

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Methods of Application

The furan nucleus is included as an essential synthetic technique in the search for new drugs . The furan moiety is physiologically active, and it has the potential to modify protein-based molecules .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been used to create numerous innovative antibacterial agents .

Synthesis of Useful Amines from Biomass-Based Furan Compounds

Scientific Field

Summary of Application

Bio-based furanic oxygenates represent a well-known class of lignocellulosic biomass-derived platform molecules . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Methods of Application

In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds . Catalysts with specific structures and functions are required to achieve satisfactory yields of target amines .

Results or Outcomes

The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .

Synthesis of Novel Furan Derivatives

Scientific Field

Summary of Application

Furan derivatives have been used in the synthesis of novel antibacterial agents . The furan nucleus is included as an essential synthetic technique in the search for new drugs .

Methods of Application

The click reaction between the propargyl amide and the azide derivatives was used to create the furan-triazole derivatives .

Results or Outcomes

The furan derivatives synthesized have shown remarkable therapeutic efficacy .

Biomass Conversion to Furan Platform Chemicals

Scientific Field

Summary of Application

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used in the chemical industry .

Methods of Application

The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

Results or Outcomes

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Safety And Hazards

Furan-2-carbonyl azide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes skin irritation, serious eye irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carbonyl azide | |

CAS RN |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)